molecular formula C3H3NO2 B092538 1,4,2-Dioxazine CAS No. 17491-51-9

1,4,2-Dioxazine

Cat. No. B092538
CAS RN: 17491-51-9
M. Wt: 85.06 g/mol
InChI Key: UKOMUVPFRFPHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,2-Dioxazine is a heterocyclic organic compound with the chemical formula C8H6N2O2. It is also known as quinoline dioxide and is widely used in the field of organic chemistry. The compound is a yellow solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. 1,4,2-Dioxazine has been extensively studied for its various applications in scientific research.

Mechanism Of Action

The mechanism of action of 1,4,2-Dioxazine is not fully understood. However, studies have shown that it can act as an oxidizing agent, which can lead to the formation of reactive oxygen species (ROS) in cells. ROS can cause damage to cellular structures and can lead to cell death. 1,4,2-Dioxazine has also been shown to have antimicrobial properties, which may be due to its ability to generate ROS.

Biochemical And Physiological Effects

Studies have shown that 1,4,2-Dioxazine can have both biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, 1,4,2-Dioxazine has been shown to have antitumor activity, which may be due to its ability to induce cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4,2-Dioxazine in lab experiments is its ability to generate ROS, which can be useful in studying oxidative stress and its effects on cells. Additionally, its antimicrobial properties make it useful in studying the effects of antimicrobial agents on bacteria and other microorganisms. However, one limitation of using 1,4,2-Dioxazine is its potential to cause damage to cells and tissues, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1,4,2-Dioxazine. One area of research is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of research is the study of the compound's effects on different cell types and tissues, which may provide insights into its potential therapeutic applications. Additionally, the development of new derivatives of 1,4,2-Dioxazine may lead to the discovery of new compounds with unique properties and applications in scientific research.

Synthesis Methods

The synthesis of 1,4,2-Dioxazine can be achieved through several methods. One of the most commonly used methods involves the oxidation of quinoline with hydrogen peroxide in the presence of a catalyst such as cobalt acetate. Another method involves the reaction of quinoline with potassium permanganate in the presence of sulfuric acid. Both methods produce high yields of 1,4,2-Dioxazine.

Scientific Research Applications

1,4,2-Dioxazine has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of quinoline derivatives. It is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics.

properties

CAS RN

17491-51-9

Product Name

1,4,2-Dioxazine

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

1,4,2-dioxazine

InChI

InChI=1S/C3H3NO2/c1-2-6-4-3-5-1/h1-3H

InChI Key

UKOMUVPFRFPHDS-UHFFFAOYSA-N

SMILES

C1=CON=CO1

Canonical SMILES

C1=CON=CO1

Origin of Product

United States

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